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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a

phenethylamine derivative with a chemical formula of C₉H₁₃NO.[1][2][3] Its structure, featuring

a phenoxy group attached to a propane-2-amine backbone, makes it a versatile scaffold in

medicinal chemistry. This document provides an overview of its potential applications,

synthesis, and protocols for pharmacological evaluation, based on available scientific literature.

While specific quantitative data for 1-Methyl-2-phenoxyethylamine is limited, the information

on analogous compounds provides a strong basis for exploring its therapeutic potential.

Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-2-phenoxyethylamine is

presented below.
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Property Value Source

IUPAC Name 1-phenoxypropan-2-amine [1]

Synonyms

1-Methyl-2-

phenoxyethylamine, 2-

Phenoxyisopropylamine

[1]

CAS Number 35205-54-0 [1]

Molecular Formula C₉H₁₃NO [1][2][3]

Molecular Weight 151.21 g/mol [1]

Predicted pKa 8.22 ± 0.10

Applications in Medicinal Chemistry
1-Methyl-2-phenoxyethylamine serves as a valuable building block in the synthesis of various

pharmaceutical agents. Its structural motif is found in compounds targeting the cardiovascular

and nervous systems.[4]

Precursor for Cardiovascular and Antihistaminic Drugs
The phenoxyethylamine scaffold is a key component in the synthesis of certain cardiovascular

drugs and antihistamines. A notable example is its relationship to the core structure of

phenoxybenzamine, a non-selective α-adrenoceptor antagonist used in the management of

hypertension. While not a direct precursor, the structural elements of 1-Methyl-2-
phenoxyethylamine are fundamental to this class of compounds.

Potential Neuromodulatory Activity
Analogous phenethylamine compounds are known to interact with various monoaminergic

receptors, including serotonin (5-HT) and dopamine (D2) receptors. Structure-activity

relationship (SAR) studies on N-benzyl phenethylamine analogs have shown that substitutions

can significantly increase affinity for the 5-HT2A receptor. Similarly, certain analogs of 3-OH-

phenoxyethylamine exhibit high affinity for the D2 dopamine receptor. This suggests that 1-
Methyl-2-phenoxyethylamine could be a promising starting point for the development of novel

neuromodulatory agents.
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Potential Antimicrobial Activity
Derivatives of phenoxyethylamine have demonstrated antimicrobial properties. While specific

data for 1-Methyl-2-phenoxyethylamine is not readily available, the broader class of

compounds suggests potential for development as antibacterial or antifungal agents.

Experimental Protocols
Synthesis of 1-Methyl-2-phenoxyethylamine
The synthesis of 1-Methyl-2-phenoxyethylamine can be achieved through various routes. A

common method is the reductive amination of 1-phenoxy-2-propanone.

Protocol: Reductive Amination of 1-Phenoxy-2-propanone

Materials:

1-phenoxy-2-propanone

Methylamine (solution in a suitable solvent like methanol or THF)

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃))

Methanol (or another suitable solvent)

Glacial acetic acid

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer
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Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 1-phenoxy-2-propanone (1.0 eq) in methanol in a round-bottom flask.

Add methylamine solution (2.0-3.0 eq) to the flask.

Add a few drops of glacial acetic acid to catalyze imine formation.

Stir the mixture at room temperature for 1-2 hours.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise, maintaining the

temperature below 10 °C.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas

evolution ceases.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain pure 1-Methyl-
2-phenoxyethylamine.

Characterization:
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The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry

to confirm its identity and purity. For example, in the ¹H NMR spectrum of 1-(4-

(trifluoromethyl)phenoxy)propan-2-amine, characteristic peaks include a doublet for the

methyl group around 1.20 ppm and signals for the aromatic protons.[4]

In Vitro Pharmacological Profiling: Radioligand Binding
Assay
To evaluate the interaction of 1-Methyl-2-phenoxyethylamine with specific receptors (e.g.,

serotonin, dopamine, adrenergic receptors), a radioligand binding assay can be performed.

This protocol is a general guideline and should be optimized for the specific receptor of

interest.

Protocol: Competitive Radioligand Binding Assay

Materials:

Cell membranes expressing the receptor of interest (e.g., from transfected HEK-293 cells)

Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT2A receptors)

1-Methyl-2-phenoxyethylamine (test compound)

Non-labeled competing ligand (for non-specific binding determination)

Assay buffer (specific to the receptor)

96-well microplates

Scintillation vials and cocktail

Liquid scintillation counter

Glass fiber filters

Procedure:

Prepare serial dilutions of 1-Methyl-2-phenoxyethylamine in the assay buffer.
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In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its

Kd, and varying concentrations of the test compound.

For determining non-specific binding, add a high concentration of a non-labeled competing

ligand instead of the test compound.

For determining total binding, add only the cell membranes and the radioligand.

Incubate the plates at a specific temperature and for a duration sufficient to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Antimicrobial Susceptibility Testing
To assess the potential antimicrobial activity of 1-Methyl-2-phenoxyethylamine, the Minimum

Inhibitory Concentration (MIC) can be determined using the broth microdilution method.
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Protocol: Broth Microdilution MIC Assay

Materials:

1-Methyl-2-phenoxyethylamine

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida

albicans)

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of 1-Methyl-2-phenoxyethylamine in a suitable solvent (e.g.,

DMSO).

In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate

broth.

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g.,

5 x 10⁵ CFU/mL).

Add the microbial inoculum to each well containing the compound dilutions.

Include a positive control well (broth + inoculum, no compound) and a negative control

well (broth only).

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi)

for 18-24 hours.

Determine the MIC by visual inspection for the lowest concentration of the compound that

completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600

nm using a microplate reader. The MIC is the lowest concentration that shows a significant
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reduction in OD compared to the positive control. The MIC value is the lowest

concentration of an antibiotic at which bacterial growth is completely inhibited.[5]

Data Presentation
While specific quantitative data for 1-Methyl-2-phenoxyethylamine is not available in the

public domain, the following table provides a template for how such data should be structured

for clear comparison. The data for analogous compounds are included for illustrative purposes.

Table 1: In Vitro Pharmacological Profile of Phenethylamine Analogs

Compound/
Analog
Class

Receptor Assay Type Parameter Value Source

N-benzyl

phenethylami

nes

5-HT2A Binding
Affinity

Increase

Up to 300-

fold

3-OH-

phenoxyethyl

amine

Analogs

Dopamine D2 Binding Affinity Excellent

1-Methyl-2-

phenoxyethyl

amine

e.g., 5-HT2A Binding Ki (nM)
To be

determined

1-Methyl-2-

phenoxyethyl

amine

e.g.,

Dopamine D2
Binding Ki (nM)

To be

determined

1-Methyl-2-

phenoxyethyl

amine

e.g., α1-

adrenergic
Functional EC₅₀ (nM)

To be

determined

Table 2: Antimicrobial Activity of 1-Methyl-2-phenoxyethylamine (Template)
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Microbial Strain MIC (µg/mL)

Staphylococcus aureus (ATCC 29213) To be determined

Escherichia coli (ATCC 25922) To be determined

Pseudomonas aeruginosa (ATCC 27853) To be determined

Candida albicans (ATCC 90028) To be determined

Signaling Pathways and Workflows
The potential signaling pathways for 1-Methyl-2-phenoxyethylamine are inferred from its

structural similarity to other phenethylamines that target G-protein coupled receptors (GPCRs).

Potential Signaling Pathway via 5-HT2A Receptor
If 1-Methyl-2-phenoxyethylamine acts as an agonist at the 5-HT2A receptor, it would likely

trigger the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and

subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Cell Membrane

Cytoplasm

1-Methyl-2-
phenoxyethylamine

5-HT2A Receptor
Binds

Gq Protein
Activates Phospholipase C

(PLC)

Activates
PIP2

Hydrolyzes

IP3
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Ca²⁺ Release

Protein Kinase C
(PKC)

Cellular Response

Click to download full resolution via product page

Caption: Putative 5-HT2A receptor signaling cascade for 1-Methyl-2-phenoxyethylamine.

Experimental Workflow for Synthesis and
Characterization
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The following diagram illustrates a typical workflow for the synthesis and characterization of 1-
Methyl-2-phenoxyethylamine.

Characterization

Start: 1-phenoxy-2-propanone
+ Methylamine

Reductive Amination
(e.g., NaBH3CN, MeOH)

Aqueous Workup
& Extraction

Column Chromatography

Pure 1-Methyl-2-phenoxyethylamine

¹H & ¹³C NMR Mass Spectrometry

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 1-Methyl-2-phenoxyethylamine.

Conclusion
1-Methyl-2-phenoxyethylamine represents a promising scaffold for the development of novel

therapeutic agents, particularly in the areas of cardiovascular disease, neurological disorders,

and infectious diseases. The provided protocols offer a starting point for its synthesis and
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pharmacological evaluation. Further research is warranted to elucidate its specific biological

targets, quantitative activity, and in vivo efficacy to fully realize its potential in medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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